molecular formula C16H25N3O3 B6570934 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-71-4

8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570934
CAS No.: 1021212-71-4
M. Wt: 307.39 g/mol
InChI Key: NUMUWJIMTYISMI-UHFFFAOYSA-N
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Description

8-Cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit biological activity, including potential as delta opioid receptor agonists. These properties make them candidates for the development of new therapeutic agents.

Medicine: The compound's derivatives have been investigated for their potential use in treating neurological and psychiatric disorders. Their ability to selectively target delta opioid receptors suggests they could be useful in pain management and other medical applications.

Industry: In the industrial sector, this compound and its derivatives may find use in the development of new materials, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other spiro compounds: Various spiro compounds with different ring sizes and substituents may exhibit similar biological activities.

Uniqueness: 8-Cyclopentanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

8-(cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-2-9-19-14(21)16(17-15(19)22)7-10-18(11-8-16)13(20)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMUWJIMTYISMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3CCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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